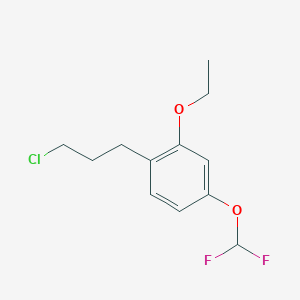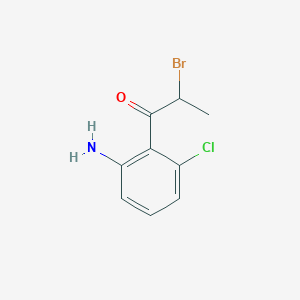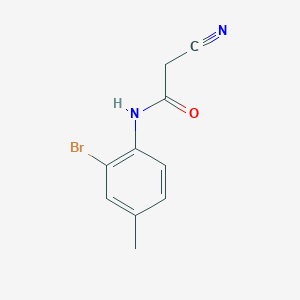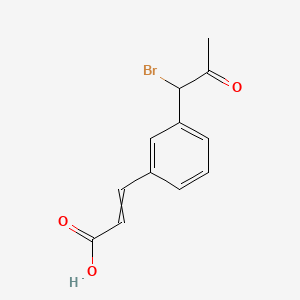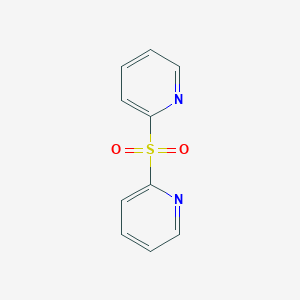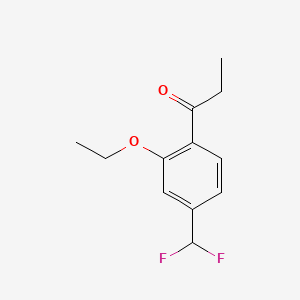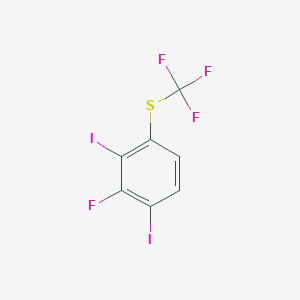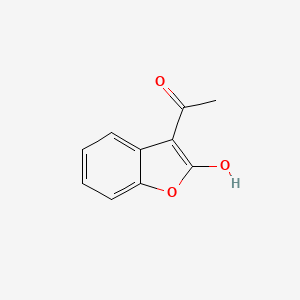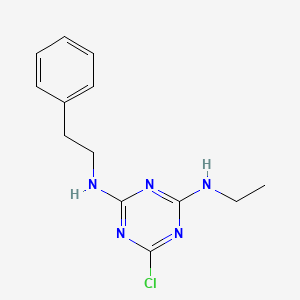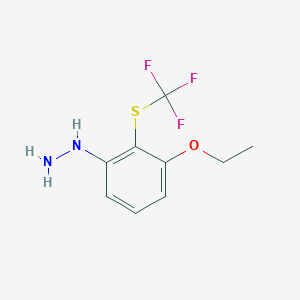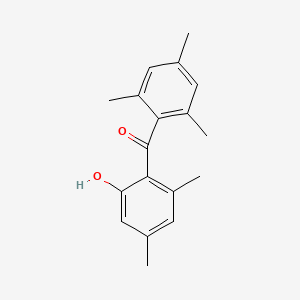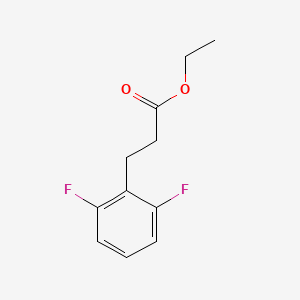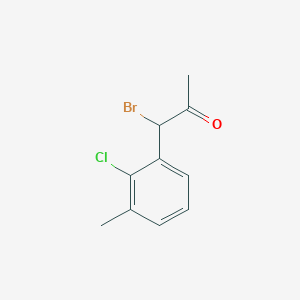
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a phenyl ring, along with a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one typically involves the bromination of 1-(2-chloro-3-methylphenyl)propan-2-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems and reactors can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Products such as 1-azido-1-(2-chloro-3-methylphenyl)propan-2-one, 1-thiocyanato-1-(2-chloro-3-methylphenyl)propan-2-one, or 1-methoxy-1-(2-chloro-3-methylphenyl)propan-2-one.
Reduction: 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-ol.
Oxidation: 1-Bromo-1-(2-chloro-3-methylphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in the treatment of diseases where halogenated ketones show activity.
Biological Studies: It can be used as a probe to study enzyme mechanisms and interactions due to its reactive bromine atom.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one involves its interaction with nucleophiles and electrophiles in biological systems. The bromine atom can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. These reactions can affect various molecular targets and pathways, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-1-phenylpropan-2-one: Similar structure but lacks the chlorine and methyl groups on the phenyl ring.
1-Bromo-1-(4-chlorophenyl)propan-2-one: Similar structure but with the chlorine atom in a different position on the phenyl ring.
1-Bromo-1-(2,4-dichlorophenyl)propan-2-one: Contains two chlorine atoms on the phenyl ring.
Uniqueness
1-Bromo-1-(2-chloro-3-methylphenyl)propan-2-one is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C10H10BrClO |
|---|---|
Peso molecular |
261.54 g/mol |
Nombre IUPAC |
1-bromo-1-(2-chloro-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10BrClO/c1-6-4-3-5-8(10(6)12)9(11)7(2)13/h3-5,9H,1-2H3 |
Clave InChI |
WUHFYHPNTCCPMO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C(=O)C)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


